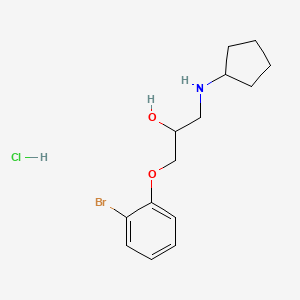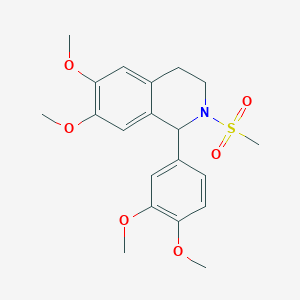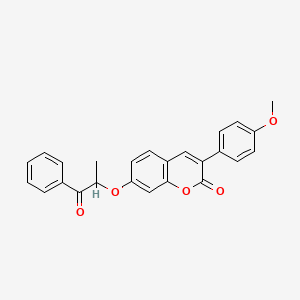![molecular formula C22H22N2O B4177149 12-(3-cyclohexen-1-yl)-8,9,10,12-tetrahydrobenzo[b]-4,7-phenanthrolin-11(7H)-one](/img/structure/B4177149.png)
12-(3-cyclohexen-1-yl)-8,9,10,12-tetrahydrobenzo[b]-4,7-phenanthrolin-11(7H)-one
Übersicht
Beschreibung
12-(3-cyclohexen-1-yl)-8,9,10,12-tetrahydrobenzo[b]-4,7-phenanthrolin-11(7H)-one, also known as CP 55,940, is a synthetic cannabinoid that was first synthesized in the early 1990s. It is a potent agonist of the cannabinoid receptor CB1 and has been extensively studied for its potential therapeutic uses.
Wirkmechanismus
12-(3-cyclohexen-1-yl)-8,9,10,12-tetrahydrobenzo[b]-4,7-phenanthrolin-11(7H)-one 55,940 acts as a potent agonist of the CB1 receptor, which is a G protein-coupled receptor that is primarily found in the brain and central nervous system. Activation of the CB1 receptor by 12-(3-cyclohexen-1-yl)-8,9,10,12-tetrahydrobenzo[b]-4,7-phenanthrolin-11(7H)-one 55,940 leads to the release of neurotransmitters such as dopamine, which can produce a range of effects on the body.
Biochemical and Physiological Effects
12-(3-cyclohexen-1-yl)-8,9,10,12-tetrahydrobenzo[b]-4,7-phenanthrolin-11(7H)-one 55,940 has been shown to have a range of biochemical and physiological effects on the body. It has been shown to have analgesic effects, meaning it can help to reduce pain. It has also been shown to have anti-inflammatory effects, which can help to reduce inflammation in the body. Additionally, 12-(3-cyclohexen-1-yl)-8,9,10,12-tetrahydrobenzo[b]-4,7-phenanthrolin-11(7H)-one 55,940 has been shown to have neuroprotective effects, which can help to protect the brain from damage.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 12-(3-cyclohexen-1-yl)-8,9,10,12-tetrahydrobenzo[b]-4,7-phenanthrolin-11(7H)-one 55,940 in lab experiments is that it is a highly potent and selective agonist of the CB1 receptor. This means that it can produce highly specific effects on the body, which can be useful for studying the endocannabinoid system and its potential therapeutic uses. However, one limitation of using 12-(3-cyclohexen-1-yl)-8,9,10,12-tetrahydrobenzo[b]-4,7-phenanthrolin-11(7H)-one 55,940 in lab experiments is that it is a synthetic compound and may not accurately reflect the effects of natural cannabinoids found in the body.
Zukünftige Richtungen
There are several potential future directions for research on 12-(3-cyclohexen-1-yl)-8,9,10,12-tetrahydrobenzo[b]-4,7-phenanthrolin-11(7H)-one 55,940 and its potential therapeutic uses. One area of research could be to investigate its potential as a treatment for chronic pain, as it has been shown to have analgesic effects. Another area of research could be to investigate its potential as a treatment for neurodegenerative diseases, such as Alzheimer's disease, as it has been shown to have neuroprotective effects. Additionally, further research could be done to investigate the safety and efficacy of 12-(3-cyclohexen-1-yl)-8,9,10,12-tetrahydrobenzo[b]-4,7-phenanthrolin-11(7H)-one 55,940 and other synthetic cannabinoids for potential therapeutic uses.
Wissenschaftliche Forschungsanwendungen
12-(3-cyclohexen-1-yl)-8,9,10,12-tetrahydrobenzo[b]-4,7-phenanthrolin-11(7H)-one 55,940 has been used extensively in scientific research to study the endocannabinoid system and its potential therapeutic uses. It has been shown to have a range of effects on the body, including pain relief, anti-inflammatory effects, and neuroprotection.
Eigenschaften
IUPAC Name |
12-cyclohex-3-en-1-yl-8,9,10,12-tetrahydro-7H-benzo[b][4,7]phenanthrolin-11-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O/c25-19-10-4-9-17-22(19)20(14-6-2-1-3-7-14)21-15-8-5-13-23-16(15)11-12-18(21)24-17/h1-2,5,8,11-14,20,24H,3-4,6-7,9-10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQGOXDIORDYSRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(C3=C(N2)C=CC4=C3C=CC=N4)C5CCC=CC5)C(=O)C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
12-cyclohex-3-en-1-yl-8,9,10,12-tetrahydro-7H-benzo[b][4,7]phenanthrolin-11-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N~1~-(3-chloro-2-methylphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]alaninamide](/img/structure/B4177072.png)
![4-[(3-methoxypropyl)amino]-N-(2-methylphenyl)-3-nitrobenzamide](/img/structure/B4177079.png)
![N-[4-(4-butyryl-1-piperazinyl)phenyl]-2-(2-naphthyloxy)acetamide](/img/structure/B4177087.png)
![3-{4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}-2-[(4-methylphenyl)sulfonyl]acrylonitrile](/img/structure/B4177089.png)
![1-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-3-methyl-4-(4-methylphenyl)-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one](/img/structure/B4177091.png)
![3-(acetylamino)-N-[(2-phenoxy-3-pyridinyl)methyl]benzamide](/img/structure/B4177092.png)

![1-[2-(4-chloro-3,5-dimethylphenoxy)propanoyl]piperidine](/img/structure/B4177106.png)
![6-(4-chlorophenyl)-2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-4-(trifluoromethyl)nicotinonitrile](/img/structure/B4177110.png)
![2-[(6-acetyl-4-hydroxy-5-methylthieno[2,3-d]pyrimidin-2-yl)thio]-N-benzylacetamide](/img/structure/B4177122.png)


![2-{[1-(1,3-benzodioxol-5-yl)-2,5-dioxo-3-pyrrolidinyl]thio}-N-(2-methoxyphenyl)acetamide](/img/structure/B4177151.png)
